2-(2-Pyrrolidinyl)-1,3-thiazole CAS 524674-17-7 chemical properties
2-(2-Pyrrolidinyl)-1,3-thiazole CAS 524674-17-7 chemical properties
An In-depth Technical Guide to 2-(2-Pyrrolidinyl)-1,3-thiazole (CAS 524674-17-7): Properties, Synthesis, and Applications in Drug Discovery
Introduction
The confluence of distinct heterocyclic scaffolds into a single molecular entity is a cornerstone of modern medicinal chemistry. The 2-(2-Pyrrolidinyl)-1,3-thiazole core represents such a strategic combination, marrying the sp³-rich, stereochemically versatile pyrrolidine ring with the aromatic, electron-rich 1,3-thiazole system. The pyrrolidine moiety, a saturated five-membered nitrogen heterocycle, is renowned for its ability to explore three-dimensional pharmacophore space and is a prevalent feature in numerous natural products and FDA-approved drugs.[1] Similarly, the thiazole ring is a critical pharmacophore found in a wide array of biologically active compounds, including antimicrobials, anti-inflammatory agents, and anticancer drugs.[2][3][4]
This technical guide provides a comprehensive overview of the chemical properties, plausible synthetic routes, and the significant potential of 2-(2-Pyrrolidinyl)-1,3-thiazole (CAS 524674-17-7) as a foundational building block for researchers, scientists, and professionals in the field of drug development. We will delve into its structural attributes, anticipated spectroscopic signature, logical synthetic strategies, and the broad spectrum of biological activities demonstrated by its derivatives.
Core Chemical and Physical Properties
2-(2-Pyrrolidinyl)-1,3-thiazole is a heterocyclic compound that serves primarily as a building block in chemical synthesis.[5] Its fundamental properties are summarized below.
| Identifier | Value | Source(s) |
| CAS Number | 524674-17-7 | [5][6][7] |
| Molecular Formula | C₇H₁₀N₂S | [5][6] |
| Molecular Weight | 154.23 g/mol | [5][6] |
| Synonyms | 2-(2-Pyrrolidino)thiazole | [5] |
| Purity (Typical) | >97% | [5] |
| Physical Form | Solid | |
| Storage Conditions | Room temperature, in a dry, well-ventilated place | [5][8] |
graph "chemical_structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, bgcolor="#F1F3F4"]; node [shape=plaintext, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=12];// Nodes for atoms N1 [label="N", pos="0,1.2!"]; C1 [label="C", pos="-0.87,0.6!"]; C2 [label="C", pos="-0.87,-0.6!"]; C3 [label="C", pos="0,-1.2!"]; C4 [label="C", pos="0.87,-0.6!"]; H1[label="H", pos="0,1.7!"]; // H on N1
C5 [label="C", pos="1.8,0!"]; // Thiazole C2 N2 [label="N", pos="2.8,0.6!"]; C6 [label="C", pos="3.6,0!"]; C7 [label="C", pos="3.1,-0.8!"]; S1 [label="S", pos="1.9,-1.1!"];
// Edges for bonds N1 -- C1; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- N1; C4 -- C5; N1 -- H1;
C5 -- N2 [style=double]; N2 -- C6; C6 -- C7 [style=double]; C7 -- S1; S1 -- C5;
// Invisible nodes for labels label_pyrrolidine [label="Pyrrolidine Ring", pos="-1.5,-1.5!", fontsize=10]; label_thiazole [label="Thiazole Ring", pos="3.5,1.0!", fontsize=10]; }
Caption: 2D structure of 2-(2-Pyrrolidinyl)-1,3-thiazole.
Anticipated Spectroscopic Profile
While detailed, experimentally verified spectra for this specific compound are not widely published, a robust spectroscopic profile can be predicted based on its constituent functional groups and data from analogous structures.[9][10]
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for both heterocyclic rings. The pyrrolidine protons would appear in the aliphatic region (approx. 1.8-3.5 ppm). The proton on the carbon linking the two rings (C2 of the pyrrolidine) would likely be a multiplet around 4.0-5.0 ppm. The two protons on the thiazole ring should appear in the aromatic region (approx. 7.0-8.0 ppm) as a pair of doublets, characteristic of an AB system. The N-H proton of the pyrrolidine would be a broad singlet, the position of which is dependent on solvent and concentration.
-
¹³C NMR: The carbon spectrum would display seven unique signals. The four sp³-hybridized carbons of the pyrrolidine ring would resonate in the upfield region (approx. 25-60 ppm). The three sp²-hybridized carbons of the thiazole ring would appear significantly downfield (approx. 110-170 ppm), with the carbon at the C2 position (bonded to the pyrrolidine) being the most deshielded.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) should confirm the molecular formula C₇H₁₀N₂S. The predicted monoisotopic mass is 154.05647 Da.[11] Predicted collision cross-section (CCS) values for various adducts, such as [M+H]⁺, are available and can aid in structural confirmation in ion mobility-mass spectrometry studies.[11]
Synthesis Strategies and Methodologies
The synthesis of 2-substituted thiazoles is a well-established area of organic chemistry, with the Hantzsch thiazole synthesis being a classic and reliable method.[12][13] A plausible and efficient route to 2-(2-Pyrrolidinyl)-1,3-thiazole would likely involve a multi-step sequence starting from a protected proline derivative, as direct use of pyrrolidine could lead to side reactions.
Proposed Experimental Protocol: Modified Hantzsch Synthesis
This protocol is designed to be self-validating, where the formation of each intermediate can be confirmed by standard analytical techniques (TLC, NMR, MS) before proceeding. The choice of a Boc-protecting group for the proline nitrogen is strategic; it is stable to the reaction conditions for thioamide formation and cyclization but can be readily removed under acidic conditions.
Step 1: Synthesis of N-Boc-L-proline thioamide
-
To a stirred solution of N-Boc-L-proline (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) at 0 °C, add 1,1'-carbonyldiimidazole (CDI) (1.1 eq).
-
Allow the mixture to warm to room temperature and stir for 2 hours until CO₂ evolution ceases, indicating the formation of the acylimidazole intermediate.
-
Bubble hydrogen sulfide (H₂S) gas through the solution for 3-4 hours, or alternatively, treat with a thio-transfer reagent like Lawesson's reagent (0.5 eq) and stir overnight.
-
Monitor the reaction by Thin Layer Chromatography (TLC) for the consumption of the starting material.
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with DCM (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield the pure N-Boc-L-proline thioamide.
Step 2: Cyclization to form N-Boc-2-(2-Pyrrolidinyl)-1,3-thiazole
-
Dissolve the N-Boc-L-proline thioamide (1.0 eq) in acetone or ethanol (0.3 M).
-
Add 2-bromoacetaldehyde diethyl acetal (1.2 eq) followed by a mild base such as sodium bicarbonate (2.0 eq).
-
Heat the reaction mixture to reflux (approx. 60-80 °C) for 4-6 hours. The reflux provides the necessary activation energy for the condensation and subsequent cyclization.
-
Monitor the formation of the thiazole ring by TLC.
-
After cooling to room temperature, filter off any inorganic salts.
-
Concentrate the filtrate in vacuo and purify the residue via flash chromatography to obtain the protected product.
Step 3: Deprotection to yield 2-(2-Pyrrolidinyl)-1,3-thiazole
-
Dissolve the N-Boc protected thiazole (1.0 eq) in a solution of 4M HCl in 1,4-dioxane or a 20% solution of trifluoroacetic acid (TFA) in DCM.
-
Stir the mixture at room temperature for 1-2 hours.
-
Monitor the removal of the Boc group by TLC.
-
Concentrate the solvent under reduced pressure.
-
Neutralize the resulting salt with a saturated aqueous NaHCO₃ solution and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic extracts, filter, and concentrate to yield the final product, 2-(2-Pyrrolidinyl)-1,3-thiazole.
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mjas.analis.com.my [mjas.analis.com.my]
- 3. Recent applications of 1,3-thiazole core structure in the identification of new lead compounds and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. vibrantpharma.com [vibrantpharma.com]
- 6. 2-(2-Pyrrolidinyl)thiazole | CAS 524674-17-7 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 7. jwpharmlab.com [jwpharmlab.com]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- 9. biointerfaceresearch.com [biointerfaceresearch.com]
- 10. Synthesis and Biological Activity of New [1,3]Thiazolo[4,5-d]pyridazin-4(5H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PubChemLite - 2-(pyrrolidin-2-yl)-1,3-thiazole (C7H10N2S) [pubchemlite.lcsb.uni.lu]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
